5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide
Description
Properties
CAS No. |
634186-41-7 |
|---|---|
Molecular Formula |
C13H7Cl4NO2 |
Molecular Weight |
351.0 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide |
InChI |
InChI=1S/C13H7Cl4NO2/c14-6-1-2-12(19)7(3-6)13(20)18-11-5-9(16)8(15)4-10(11)17/h1-5,19H,(H,18,20) |
InChI Key |
DEURVPGIMDKXOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been reported as an effective method for preparing salicylanilides, which include derivatives like 5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide.
-
- Salicylic acid (1 mmol) is suspended in chlorobenzene (10 mL).
- A substituted aniline (1 mmol) is added along with phosphorus trichloride (0.5 mmol).
- The mixture is irradiated in a microwave reactor at 530 W for 25 minutes.
- After cooling, the product is filtered and crystallized from ethanol/water.
Yield : Generally high yields are reported, with specific examples yielding up to 82%.
Conventional Heating Method
A traditional heating method can also be employed for the synthesis of similar compounds.
-
- Mix salicylic acid and an appropriate aniline derivative in a solvent such as toluene.
- Heat the mixture under reflux for several hours.
- The reaction is monitored until completion, after which the product is purified via recrystallization.
Yield : Yields can vary significantly based on reaction time and temperature but typically range from 70% to 85%.
Comparative Analysis of Synthesis Methods
The following table summarizes key aspects of the two primary synthesis methods:
| Method | Conditions | Yield (%) | Time Required |
|---|---|---|---|
| Microwave-Assisted | Chlorobenzene, Phosphorus Trichloride | Up to 82% | ~25 minutes |
| Conventional Heating | Toluene, Aniline Derivative | 70-85% | Several hours |
Research Findings on Biological Activity
Research indicates that compounds similar to 5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide exhibit significant biological activity, particularly as inhibitors of key enzymes involved in neurodegenerative diseases.
- Inhibition Studies : Compounds with similar structures have shown activity against acetylcholinesterase and butyrylcholinesterase, which are crucial targets in Alzheimer's disease treatment.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce carbonyl or alcohol derivatives .
Scientific Research Applications
Chemical Applications
Synthesis Building Block
- This compound serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new reaction pathways and the development of novel materials.
- It can be utilized in the creation of derivatives that may exhibit enhanced properties or functionalities.
Reactivity and Stability
- The presence of multiple halogen atoms (chlorine) enhances its reactivity while maintaining stability under certain conditions. This characteristic is beneficial for producing specialty chemicals and materials used in coatings and adhesives.
Biological Research Applications
Biochemical Probes
- In biological research, 5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide is studied as a biochemical probe . Its ability to interact with specific proteins makes it valuable for investigating biological pathways and mechanisms.
- Research indicates that it may interact with viral proteins, suggesting potential antiviral applications against respiratory viruses like human adenoviruses and respiratory syncytial virus.
Mechanism of Action
- The mechanism of action involves binding to enzymes and receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with target proteins, influencing their conformation and function.
Medicinal Applications
Therapeutic Potential
- This compound has shown promise as a therapeutic agent , particularly due to its potential anti-inflammatory and antimicrobial properties. Current studies are exploring its efficacy in drug development aimed at treating various conditions.
- Its structural analogs have demonstrated significant antiviral properties, indicating that modifications can lead to enhanced therapeutic agents targeting viral infections.
Cholinesterase Inhibition
- Recent findings suggest that derivatives of this compound may inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases such as Alzheimer's. These derivatives could serve as potential treatments by improving cholinergic signaling in the brain .
Industrial Applications
Specialty Chemicals Production
- In the industrial sector, 5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide is utilized in producing specialty chemicals. Its stability and reactivity make it suitable for applications in various formulations .
- The compound’s unique properties allow it to be integrated into formulations for coatings and adhesives, enhancing performance characteristics.
Case Studies
-
Antiviral Activity Study
- A study demonstrated that 5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide analogs exhibited potent inhibition against respiratory syncytial virus replication. This suggests its potential application in developing antiviral therapies targeting respiratory infections.
- Cholinesterase Inhibition Research
-
Synthesis Methodologies
- Various synthetic routes have been explored to produce this compound efficiently. Techniques such as microwave-assisted synthesis have been noted for enhancing yield and purity during production processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cell wall synthesis or protein function in microorganisms .
Comparison with Similar Compounds
Substituent Variations and Structural Parameters
The position and nature of substituents on the aromatic rings significantly influence physicochemical and biological properties. Key analogues include:
| Compound Name | Substituents on Benzamide/Phenyl Rings | Key Structural Features |
|---|---|---|
| 5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide | 5-Cl, 2-OH (benzamide); 2,4,5-Cl (phenyl) | High halogen density, planar conformation |
| 5-Chloro-2-hydroxy-N-(4-chlorophenyl)benzamide (2a) | 5-Cl, 2-OH (benzamide); 4-Cl (phenyl) | Reduced steric hindrance vs. trichloro |
| 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide | 5-Cl, 2-OH (benzamide); 4-NO2 (phenyl) | Strong electron-withdrawing nitro group |
| 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide | 5-Cl, 2-OH (benzamide); 4-CF3 (phenyl) | Lipophilic CF3 group enhances membrane penetration |
| 5-Chloro-2-hydroxy-N-(2,4,5-trifluorophenyl)benzamide (85) | 5-Cl, 2-OH (benzamide); 2,4,5-F (phenyl) | Fluorine substitution reduces steric bulk |
Crystal Structure Insights ():
- Bond Lengths : The C=O bond in the benzamide core ranges from 1.22–1.24 Å across analogues, indicating minimal variation.
- Dihedral Angles : The angle between benzamide and phenyl rings varies (e.g., 15.8° for 2a vs. 22.5° for 2,4,5-trichloro derivative), affecting molecular planarity and stacking interactions .
Physical and Spectral Properties
- Melting Points: 5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide: Not explicitly reported, but analogues like 2,4,5-trifluorophenyl derivative (85) melt at 250–251°C . Chlorinated derivatives generally exhibit higher melting points than fluorinated ones due to stronger van der Waals interactions.
- NMR Data :
Antimicrobial Efficacy
- Sulfate-Reducing Bacteria Inhibition (): Compound Biomass Inhibition (%) at 1.10 µmol/L Sulfate Dissimilation Inhibition 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide 82–90% Complete at 30 µmol/L 5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide* Not tested Inferred high activity 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide 64–66% Moderate The nitro group (electron-withdrawing) enhances activity, while trichlorophenyl groups likely improve membrane interaction due to hydrophobicity .
- Antistaphylococcal Activity (): CF3 vs. Cl: (S)-5-Chloro-2-hydroxy-N-(1-oxo-3-phenyl-1-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)benzamide (2) showed potent MRSA inhibition (MIC < 1 µg/mL). The trichlorophenyl analogue may exhibit similar efficacy due to comparable electron-withdrawing effects .
Cytotoxicity and Selectivity
- Cytotoxicity :
- 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide and 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide demonstrated the strongest cytotoxicity against Desulfovibrio piger (cell survival < 20% at 30 µmol/L) .
- Trichlorophenyl derivatives are hypothesized to have higher toxicity than fluorinated analogues due to increased halogen bonding.
Biological Activity
5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide is a halogenated benzamide derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of salicylanilides known for their diverse pharmacological properties, including enzyme inhibition and antiparasitic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide can be represented as follows:
- Molecular Formula: C13H7Cl4N O2
- Molecular Weight: 360.01 g/mol
- CAS Number: 634186-41-7
This compound features multiple chlorine substituents that enhance its lipophilicity and may influence its biological interactions.
Cholinesterase Inhibition
One of the primary areas of investigation for this compound is its inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies have shown that derivatives of this compound exhibit significant inhibitory activity against these enzymes, which are critical in the treatment of neurodegenerative diseases like Alzheimer's.
- IC50 Values : The IC50 values for AChE inhibition have been reported in the range of 33.1 to 85.8 µM, while BuChE inhibition showed higher IC50 values ranging from 53.5 to 228.4 µM . Notably, some derivatives have been shown to be more potent than established inhibitors like rivastigmine.
Antiparasitic Activity
Research has indicated that similar compounds exhibit activity against various protozoan parasites. For instance, certain salicylanilide derivatives have demonstrated effectiveness against Plasmodium falciparum, Trypanosoma cruzi, and Leishmania donovani . While specific data on 5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide's antiparasitic activity is limited, its structural relatives suggest potential efficacy.
Structure-Activity Relationships (SAR)
The biological activity of 5-Chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide can be influenced by various structural modifications:
- Halogen Substitution : The presence of chlorine atoms at specific positions enhances lipophilicity and bioactivity.
- Hydroxyl Group : The hydroxyl group contributes to the compound's ability to interact with biological targets effectively.
- Amide Linkage : The amide functional group is crucial for maintaining the structural integrity necessary for biological activity.
A comparative analysis of related compounds has revealed specific trends in activity based on these modifications .
Case Studies
Several studies have explored the biological activity of related compounds:
- Inhibition Studies : A study evaluating a series of salicylanilides found that certain derivatives exhibited potent AChE inhibition with IC50 values significantly lower than those of traditional inhibitors . These findings underscore the potential for developing new therapeutic agents targeting cholinergic dysfunction.
- Antiparasitic Evaluation : Research on N-benzoyl-2-hydroxybenzamides demonstrated moderate to high activity against Toxoplasma gondii and P. falciparum, suggesting that compounds with similar structures may also possess antiparasitic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
